4-ethoxypyridine-3-sulfonamide
Overview
Description
4-ethoxypyridine-3-sulfonamide is a useful research compound. Its molecular formula is C7H10N2O3S and its molecular weight is 202.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Ethoxy-3-pyridinesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Sulfonamides, such as 4-ethoxypyridine-3-sulfonamide, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
This compound, like other sulfonamides, acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting the enzyme dihydropteroate synthetase, it prevents the production of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the production of essential components for bacterial DNA, RNA, and protein synthesis.
Pharmacokinetics
They are used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for bacterial DNA, RNA, and protein synthesis, the compound effectively halts the proliferation of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other bacteria, pH levels, temperature, and the presence of other drugs can all impact the effectiveness of the compound .
Biochemical Analysis
Biochemical Properties
4-Ethoxy-3-pyridinesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase, where 4-Ethoxy-3-pyridinesulfonamide acts as an inhibitor . This interaction is crucial as it affects the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons, impacting various physiological processes.
Cellular Effects
4-Ethoxy-3-pyridinesulfonamide influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase by 4-Ethoxy-3-pyridinesulfonamide can lead to alterations in pH regulation within cells, affecting cellular functions such as ion transport and metabolic processes .
Molecular Mechanism
The molecular mechanism of 4-Ethoxy-3-pyridinesulfonamide involves its binding interactions with biomolecules. As an inhibitor of carbonic anhydrase, 4-Ethoxy-3-pyridinesulfonamide binds to the active site of the enzyme, preventing it from catalyzing its reaction. This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethoxy-3-pyridinesulfonamide have been studied over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that 4-Ethoxy-3-pyridinesulfonamide remains stable under certain conditions, but its degradation can lead to a decrease in its inhibitory effects on carbonic anhydrase .
Dosage Effects in Animal Models
The effects of 4-Ethoxy-3-pyridinesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects. At higher doses, 4-Ethoxy-3-pyridinesulfonamide may exhibit toxic effects, including disruptions in metabolic processes and potential organ damage .
Metabolic Pathways
4-Ethoxy-3-pyridinesulfonamide is involved in metabolic pathways related to its interaction with carbonic anhydrase. The inhibition of this enzyme affects the metabolic flux of bicarbonate and proton production, which can influence various physiological processes. Additionally, 4-Ethoxy-3-pyridinesulfonamide may interact with other enzymes and cofactors involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 4-Ethoxy-3-pyridinesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, 4-Ethoxy-3-pyridinesulfonamide may be transported across cell membranes by specific transporters, affecting its concentration within cells .
Subcellular Localization
4-Ethoxy-3-pyridinesulfonamide exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its inhibitory effects on carbonic anhydrase and other cellular processes .
Properties
IUPAC Name |
4-ethoxypyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-2-12-6-3-4-9-5-7(6)13(8,10)11/h3-5H,2H2,1H3,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJPVIGZIDYFMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306697 | |
Record name | 4-Ethoxy-3-pyridinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229666-21-0 | |
Record name | 4-Ethoxy-3-pyridinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1229666-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3-pyridinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethoxypyridine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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